2,3-Diamino-6-phenylpyridine
Overview
Description
2,3-Diamino-6-phenylpyridine is an organic compound with the chemical formula C11H11N3. It is a white to light yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but has poor solubility in water . This compound is used as an intermediate in organic synthesis, and it has applications in the production of dyes, photosensitizers for laser printing, chromatographic analysis, and optoelectronic equipment .
Preparation Methods
The preparation of 2,3-Diamino-6-phenylpyridine can be achieved through several synthetic routes. One common method involves the use of benzylated benzylamine and vinyl acetate as raw materials. The process includes an ester amine condensation reaction, followed by reduction and cyclization to generate the final product . Another method involves the amination of 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of a catalyst, followed by heating and extraction . Industrial production methods typically optimize these reactions for higher yields and purity.
Chemical Reactions Analysis
2,3-Diamino-6-phenylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other amine derivatives.
Scientific Research Applications
2,3-Diamino-6-phenylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Industry: It is used in the production of dyes, photosensitizers, and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,3-Diamino-6-phenylpyridine involves its interaction with various molecular targets. It can form Schiff bases with aldehydes and ketones, which can then participate in further chemical reactions. These interactions can affect biological pathways, making it a useful compound in medicinal chemistry .
Comparison with Similar Compounds
2,3-Diamino-6-phenylpyridine can be compared to other similar compounds such as:
2,3-Diaminopyridine: Lacks the phenyl group, making it less hydrophobic and potentially less reactive in certain organic synthesis reactions.
2,6-Diaminopyridine: Has amino groups at different positions, leading to different chemical properties and reactivity.
2,3-Diamino-5-bromopyridine: Contains a bromine atom, which can significantly alter its reactivity and applications. The presence of the phenyl group in this compound makes it unique, providing additional stability and reactivity in various chemical reactions.
Properties
IUPAC Name |
6-phenylpyridine-2,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-6-7-10(14-11(9)13)8-4-2-1-3-5-8/h1-7H,12H2,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKGHLBYYNQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629880 | |
Record name | 6-Phenylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144563-51-9 | |
Record name | 6-Phenylpyridine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90629880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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